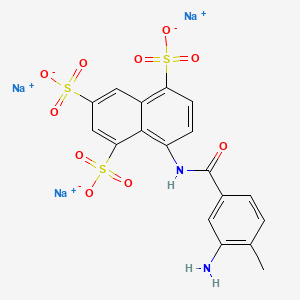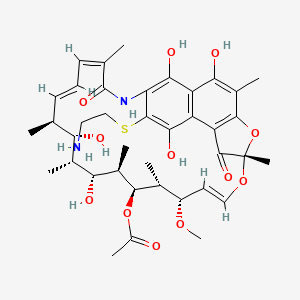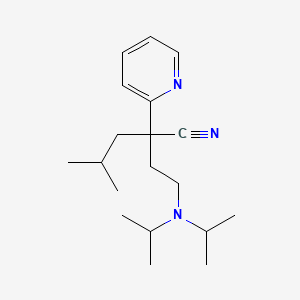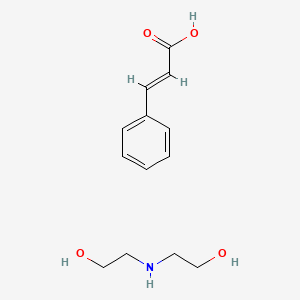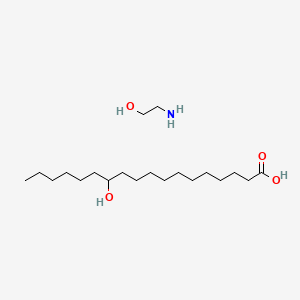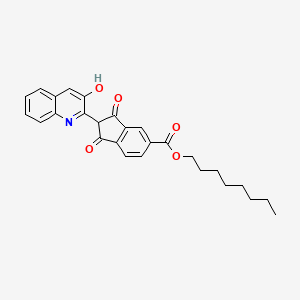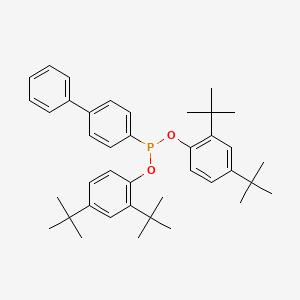
Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite is a phosphite antioxidant widely used in polymer synthesis. It is known for its stabilization properties and effectiveness at low concentrations . This compound plays a crucial role in enhancing the durability and performance of polymers by preventing oxidative degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite involves the reaction of 2,4-di-tert-butylphenol with phosphorus trichloride, followed by the addition of 1,1-biphenyl-4-yl. The reaction is typically carried out under inert gas conditions (nitrogen or argon) to prevent oxidation . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent quality and yield. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under mild conditions.
Major Products Formed
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the nature of the electrophile used in the reaction.
Scientific Research Applications
Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer synthesis to prevent oxidative degradation.
Biology: Investigated for its potential cytotoxic effects on cell growth.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Mechanism of Action
The primary mechanism by which Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite exerts its effects is through its antioxidant properties. It acts by scavenging free radicals and preventing oxidative damage to polymers. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized by the compound, thereby enhancing the stability and longevity of the polymer .
Comparison with Similar Compounds
Similar Compounds
- Tetrakis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4,4’-diylbisphosphonite
- Bis(2,4-di-tert-butylphenyl) phosphate
- 3,3’,5,5’-tetra-tert-butyl-2,2’-dihydroxybiphenylphosphate
Uniqueness
Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite stands out due to its high efficiency at low concentrations and its ability to provide long-term stabilization to polymers. Compared to similar compounds, it offers superior performance in preventing oxidative degradation, making it a preferred choice in various industrial applications .
Properties
CAS No. |
91362-37-7 |
|---|---|
Molecular Formula |
C40H51O2P |
Molecular Weight |
594.8 g/mol |
IUPAC Name |
bis(2,4-ditert-butylphenoxy)-(4-phenylphenyl)phosphane |
InChI |
InChI=1S/C40H51O2P/c1-37(2,3)30-20-24-35(33(26-30)39(7,8)9)41-43(32-22-18-29(19-23-32)28-16-14-13-15-17-28)42-36-25-21-31(38(4,5)6)27-34(36)40(10,11)12/h13-27H,1-12H3 |
InChI Key |
PKNOHCARANUOTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OP(C2=CC=C(C=C2)C3=CC=CC=C3)OC4=C(C=C(C=C4)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


